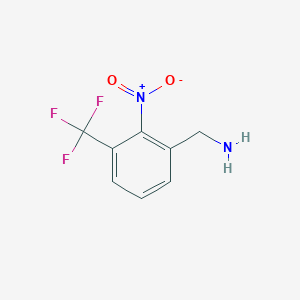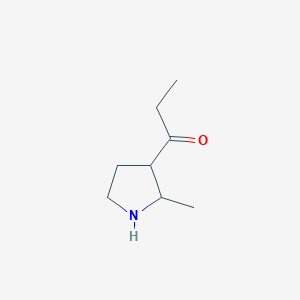
1-(2-Methylpyrrolidin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpyrrolidin-3-yl)propan-1-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of 1-(2-Methylpyrrolidin-3-yl)propan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-methylpyrrolidine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(2-Methylpyrrolidin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methylpyrrolidin-3-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
1-(2-Methylpyrrolidin-3-yl)propan-1-one can be compared with other similar compounds, such as:
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar structure but differs in the functional groups attached to the pyrrolidine ring.
3-(1-Methylpyrrolidin-2-yl)propan-1-ol: Another related compound with a hydroxyl group instead of a ketone group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular research applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(2-methylpyrrolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
ZWVNJKKYGOSUMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCNC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate](/img/structure/B13150513.png)
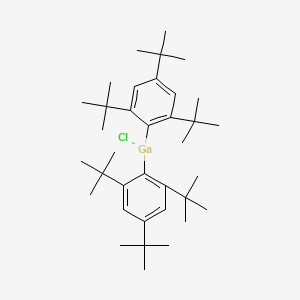

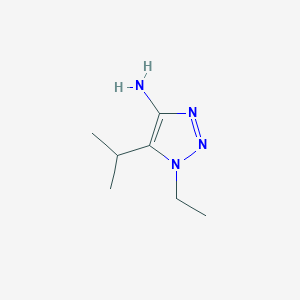

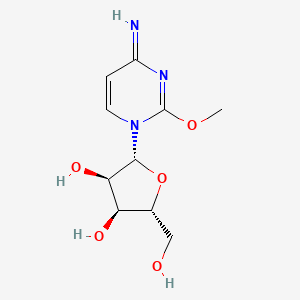
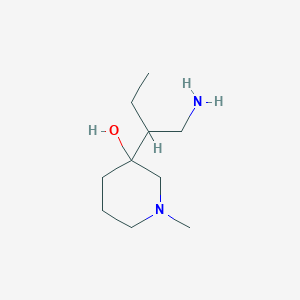
![(3-{(1R,2S,3R)-3-Hydroxy-2-[(E)-(S)-3-hydroxy-4-(3-methoxymethyl-phenyl)-but-1-enyl]-5-oxo-cyclopentylsulfanyl}-propylsulfanyl)-acetic acid](/img/structure/B13150540.png)
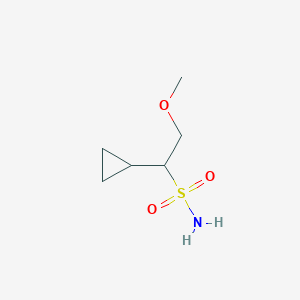
![5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13150561.png)

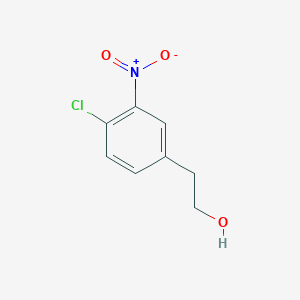
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
